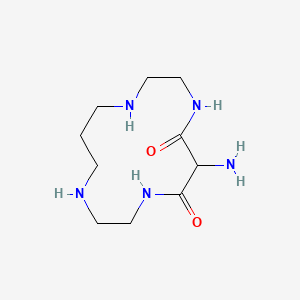![molecular formula C13H25NO3 B12553406 N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide CAS No. 143784-47-8](/img/structure/B12553406.png)
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an acetamide group, which is linked to an ethylhexanoyl group and an isopropyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide typically involves the reaction of 2-ethylhexanoic acid with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 2-ethylhexanoic acid with isopropylamine: This step forms an intermediate compound.
Adding acetic anhydride: This reagent helps in the acetylation process, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Large-scale mixing of reactants: Ensuring uniformity and consistency in the reaction.
Controlled temperature and pressure: To maintain the stability of the compound and maximize yield.
Purification steps: Including filtration and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Produces simpler amides or alcohols.
Substitution: Results in the formation of new amide derivatives.
Scientific Research Applications
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Modulating their activity and affecting biochemical pathways.
Interact with cellular receptors: Influencing signal transduction and cellular responses.
Alter membrane properties: Affecting the permeability and function of cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylhexanoyl)acetamide: Lacks the isopropyl group, leading to different chemical properties.
N-(propan-2-yl)acetamide: Does not have the ethylhexanoyl group, affecting its reactivity and applications.
Uniqueness
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
143784-47-8 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
[acetyl(propan-2-yl)amino] 2-ethylhexanoate |
InChI |
InChI=1S/C13H25NO3/c1-6-8-9-12(7-2)13(16)17-14(10(3)4)11(5)15/h10,12H,6-9H2,1-5H3 |
InChI Key |
HZNKGSFJJPXCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)ON(C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


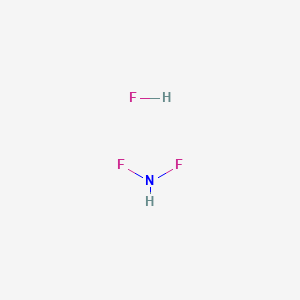
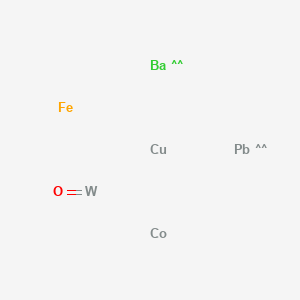
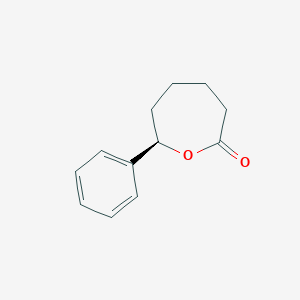
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
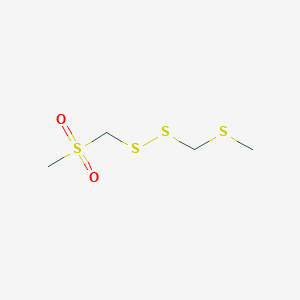
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
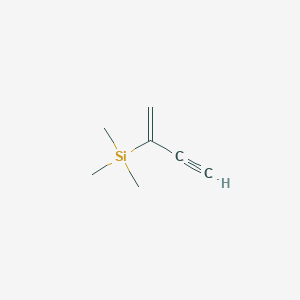
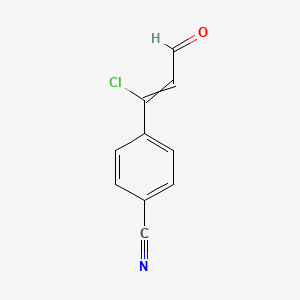
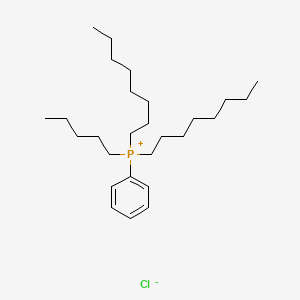
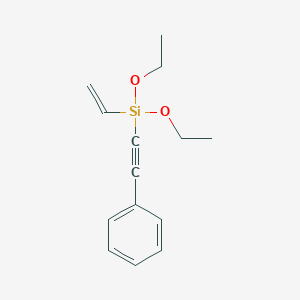
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


